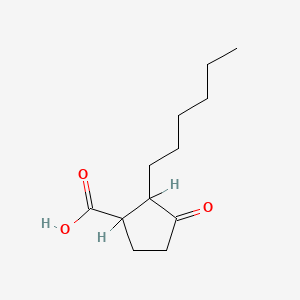

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

Cat. No. B8312067

Key on ui cas rn:

37172-52-4

M. Wt: 212.28 g/mol

InChI Key: DJAOIPLLYKPHJI-VHSXEESVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04016109

Procedure details

In a 1 L three necked flask fitted with a mechanical stirrer, a thermometer, a nitrogen inlet tube and a calcium chloride drying tube, is placed a suspension of 5.75 g of sodium hydride in 250 ml of dry dimethylformamide. Dry nitrogen is let in and 69 g of ethyl propane-1,1,3-tricarboxylate (G.A. Swan, J.Chem.Sooc., 1039 (1955)) is added dropwise with vigorous stirring. The rate of addition is adjusted to maintain an internal temperature of about 25° C. The reaction mixture is stirred at room temperature until all the sodium hydride has reacted. 60 g of ethyl α-bromocaprylate (K. Bernhard, Helv.Chim.Acta, 29, 1462 (1964)) are added over a period of 1 hour. After the addition has been completed, the reaction mixture is stirred at 100° C for 5 hours. The reaction mixture is cooled to 10° C and added dropwise to a well stirred suspension of 5.75 g of sodium hydride in 50 ml of pentane under nitrogen atmosphere over a period of 2 hours. When the addition is completed, the mixture is stirred at room temperature for an additional 12 hours. The solvent is removed at a reduced pressure and the residue is poured into 1500 ml of cold 5% hydrochloric acid. The organic layer is separated and the water phase is extracted with ether. The combined organic layer and the ether extract are washed with water and sodium carbonate solution and dried over anhydrous sodium sulphate. After removal of the solvent, the unreacted ethyl propane-1,1,3-tricarboxylate is distilled off at 100°-105° C/0,15 mm (16 g) and the residue is boiled for 20 hours with a mixture of 750 ml of acetic acid and 750 ml of concentrated hydrochloric acid. The volatile acids are distilled off at a reduced pressure and the residue is poured onto a large excess of crushed ice. The solid product is collected on a Buchner funnel, washed repeatedly with cold water and dried. The product is recrystallized from cyclohexane-pentane to yield 21,5 g (78%) of 2-n-hexyl-3-oxo-cyclopentane-carboxylic acid melting at 73°-74° C.

[Compound]

Name

three

Quantity

1 L

Type

reactant

Reaction Step One

Name

ethyl propane-1,1,3-tricarboxylate

Quantity

69 g

Type

reactant

Reaction Step Three

Name

2-n-hexyl-3-oxo-cyclopentane-carboxylic acid

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[CH:3]([C:14]([O-])=O)([C:9]([O:11]CC)=[O:10])[CH2:4][CH2:5][C:6]([O-:8])=O.Br[CH:18]([CH2:24][CH2:25][CH2:26][CH2:27]CC)[C:19](OCC)=O>CN(C)C=O.CCCCC>[CH2:19]([CH:14]1[C:6](=[O:8])[CH2:5][CH2:4][CH:3]1[C:9]([OH:11])=[O:10])[CH2:18][CH2:24][CH2:25][CH2:26][CH3:27] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

5.75 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

ethyl propane-1,1,3-tricarboxylate

|

|

Quantity

|

69 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[O-])(C(=O)OCC)C(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)OCC)CCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

5.75 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture is stirred at 100° C for 5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise with vigorous stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The rate of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has reacted

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled to 10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise to a well

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred at room temperature for an additional 12 hours

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed at a reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue is poured into 1500 ml of cold 5% hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the water phase is extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic layer and the ether extract

|

WASH

|

Type

|

WASH

|

|

Details

|

are washed with water and sodium carbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the unreacted ethyl propane-1,1,3-tricarboxylate is distilled off at 100°-105° C/0,15 mm (16 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue is boiled for 20 hours with a mixture of 750 ml of acetic acid and 750 ml of concentrated hydrochloric acid

|

|

Duration

|

20 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The volatile acids are distilled off at a reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the residue is poured onto a large excess of crushed ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid product is collected on a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed repeatedly with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is recrystallized from cyclohexane-pentane

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

2-n-hexyl-3-oxo-cyclopentane-carboxylic acid

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)C1C(CCC1=O)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 42.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |